molecular formula C5H8O3 B079141 Methyl 4-oxobutanoate CAS No. 13865-19-5

Methyl 4-oxobutanoate

Cat. No. B079141
CAS RN: 13865-19-5
M. Wt: 116.11 g/mol
InChI Key: DLZVZNAPRCRXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . It is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . An anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .


Molecular Structure Analysis

The molecular structure of Methyl 4-oxobutanoate is characterized by the presence of both an ester and a ketone functional group . The ester functional group contributes to its solubility in polar solvents, while the ketone functional group adds to its reactivity .


Chemical Reactions Analysis

Methyl 4-oxobutanoate exhibits reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .

Scientific Research Applications

Asymmetric Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids

Methyl 4-oxobutanoate plays a crucial role in asymmetric synthesis. Specifically, it contributes to the synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy. An anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol. Additionally, a syn-selective self-Mannich reaction catalyzed by proline facilitates the asymmetric synthesis of the diastereomer, (+)-laburnine, and its enantiomer, (-)-trachelanthamidine .

Efficient Synthetic Methodologies: Cu (I)-Catalyzed Enantioselective Addition of Nitromethane

Methyl 4-oxobutanoate is a key component in efficient synthetic methodologies. Notably, it participates in the Cu (I)-catalyzed enantioselective addition of nitromethane . This reaction yields valuable nitroaldol products in high yields and excellent enantioselectivity. The compound’s reactivity as both an ester and a ketone contributes to its versatility in this context .

Industrial Intermediates for Important Compounds

Together with its methanol addition products (such as methyl 4,4-dimethoxybutyrate and gamma-methoxy-gamma-butyrolactone), methyl 4-oxobutanoate serves as an intermediate during the preparation of significant industrial compounds. These include gamma-butyrolactone , 1,4-butanediol , and glutamate .

Solvent Applications in Pharmaceuticals, Food Additives, and Fragrances

Methyl 4-oxobutanoate’s high solubility in water, ethanol, and other polar solvents makes it useful in various industries. It finds applications as a solvent in pharmaceuticals, food additives, and fragrances. However, its solubility in non-polar solvents is limited .

Antioxidant and Anti-Inflammatory Properties

Ethyl pyruvate, a derivative of methyl 4-oxobutanoate, possesses antioxidant and anti-inflammatory properties . Research suggests its potential role in reducing oxidative stress and inflammation-related diseases. While further studies are needed, this property makes it a promising candidate for therapeutic purposes .

Safety Considerations

When handling Methyl 4-oxobutanoate, proper safety measures should be taken. It has the potential to irritate the skin, eyes, and respiratory system. Therefore, safety precautions should always be prioritized .

Mechanism of Action

Target of Action

Methyl 4-oxobutanoate is a versatile compound used in various industries and laboratory settings It has been used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .

Mode of Action

The mode of action of Methyl 4-oxobutanoate involves its reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .

Biochemical Pathways

Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . This compound is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .

Pharmacokinetics

It is known that this compound is highly soluble in water, ethanol, and other polar solvents . Its solubility in non-polar solvents, however, is limited . This property could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 4-oxobutanoate’s action are largely dependent on its use in various synthetic pathways . For instance, in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids, the compound contributes to the formation of these alkaloids, which have therapeutic potential .

Action Environment

The action, efficacy, and stability of Methyl 4-oxobutanoate can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C . .

Safety and Hazards

Proper safety measures should be taken when handling Methyl 4-oxobutanoate due to its potential irritations on skin, eyes, and respiratory system . When handling Methyl 4-oxobutanoate, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .

properties

IUPAC Name

methyl 4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZVZNAPRCRXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160736
Record name Methyl 4-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxobutanoate

CAS RN

13865-19-5
Record name Methyl 4-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxobutanoate
Reactant of Route 2
Methyl 4-oxobutanoate
Reactant of Route 3
Methyl 4-oxobutanoate
Reactant of Route 4
Methyl 4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.